REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][N:4]=[C:3]([C:7]([OH:9])=[O:8])[C:2]=1[C:10]([OH:12])=[O:11].OS(O)(=O)=O.[CH3:18]O>>[CH3:18][O:11][C:10]([C:2]1[C:3]([C:7]([OH:9])=[O:8])=[N:4][CH:5]=[CH:6][N:1]=1)=[O:12]
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Name
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|
Quantity
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20 g
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Type
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reactant
|
Smiles
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N1=C(C(=NC=C1)C(=O)O)C(=O)O
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Name
|
|
Quantity
|
36 mL
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Type
|
reactant
|
Smiles
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OS(=O)(=O)O
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Name
|
|
Quantity
|
80 mL
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Type
|
reactant
|
Smiles
|
CO
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Control Type
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UNSPECIFIED
|
Setpoint
|
75 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled
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Type
|
CUSTOM
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Details
|
quenched with water (200 mL)
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Type
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EXTRACTION
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Details
|
It was extracted with EtOAc (4×60 mL)
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Type
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WASH
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Details
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the organic layer washed several times with water (3×50 ml), saturated NaHCO3 (50 ml), brine solution (50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
It was dried over Na2SO4
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=NC=CN=C1C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 55.9 mmol | |
AMOUNT: MASS | 10.97 g | |
YIELD: PERCENTYIELD | 47% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |